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molecular formula C11H16O4 B8299748 Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate

Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate

Cat. No. B8299748
M. Wt: 212.24 g/mol
InChI Key: QKPKVIKEVXSKSM-UHFFFAOYSA-N
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Patent
US08952169B2

Procedure details

Following the procedure as described in Example 361 Step 2 and making non-critical variations to replace methyl bicyclo[4.1.0]heptane-3-carboxylate with ethyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate, the title compound was obtained as a colourless liquid (5.0 g, 94%): 1H NMR (300 MHz, CDCl3) δ 5.62-5.57 (m, 1H), 4.04-3.91 (m, 6H), 3.47 (d, J=6.4 Hz, 1H), 2.31-2.20 (m, 4H), 1.82-1.71 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C12CC1CCC(C(OC)=O)C2.[O:12]1[C:16]2([CH2:21][CH2:20][C:19]([C:22](OCC)=[O:23])=[CH:18][CH2:17]2)[O:15][CH2:14][CH2:13]1>>[O:12]1[C:16]2([CH2:21][CH2:20][C:19]([CH2:22][OH:23])=[CH:18][CH2:17]2)[O:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CC(CCC2C1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CC=C(CC2)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CC=C(CC2)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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